REACTION_CXSMILES
|
[Cl:1][C:2]1[C:12]([OH:13])=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.CCOC(C)=O>C1(C)C=CC=CC=1.CCCCCC>[CH2:20]([O:13][C:12]1[C:2]([Cl:1])=[N:3][CH:4]=[C:5]([CH:11]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2.3|
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Name
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|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=O)OCC)C=C1O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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2.76 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction mixture was quenched with water (50 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (50 mL×3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography, silica gel (60-120 mesh)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
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C(C1=CC=CC=C1)OC=1C(=NC=C(C(=O)OCC)C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |